Alvimopan-d5
CAS No.: 1217616-62-0
VCID: VC21339760
Molecular Formula: C25H32N2O4
Molecular Weight: 429.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Alvimopan-d5 is a deuterated form of alvimopan, a selective mu-opioid receptor antagonist used primarily to accelerate gastrointestinal recovery following surgical procedures. The deuterated version, Alvimopan-d5, is utilized in research to study the pharmacokinetics and metabolic pathways of alvimopan in greater detail. This compound is crucial for understanding how alvimopan works and its effects on the body, particularly in the context of postoperative ileus management. Synthesis and MetabolismThe synthesis of Alvimopan-d5 involves deuteration of the alvimopan molecule. This process typically employs deuterated solvents and reagents during chemical reactions to replace hydrogen atoms with deuterium. Alvimopan itself is metabolized primarily by intestinal flora to an active metabolite, although this metabolite does not significantly contribute to the drug's clinical effects . Pharmacological ActivityAlvimopan acts as a selective antagonist at mu-opioid receptors located in peripheral tissues, particularly within the gastrointestinal tract. By binding to these receptors, it inhibits opioid-induced reductions in gastrointestinal motility without affecting central analgesic pathways . Alvimopan-d5, being a deuterated form, is used to study these pharmacological activities in more detail. Research ApplicationsAlvimopan-d5 is primarily used in research settings to investigate the pharmacokinetics and dynamics of alvimopan. It helps in understanding how alvimopan is metabolized and its biological activity, particularly in the context of its metabolic pathways. Clinical Relevance of AlvimopanAlvimopan, the parent compound of Alvimopan-d5, is used clinically to reduce the healing time of the upper and lower gastrointestinal tract following surgical procedures involving bowel resection. It is effective in accelerating gastrointestinal recovery and reducing hospital stay by inhibiting postoperative ileus . Table 1: Clinical Efficacy of Alvimopan
Alvimopan has been shown to accelerate gastrointestinal recovery and reduce hospital stay in patients undergoing bowel resection surgery . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1217616-62-0 | ||||||||||||
Product Name | Alvimopan-d5 | ||||||||||||
Molecular Formula | C25H32N2O4 | ||||||||||||
Molecular Weight | 429.6 g/mol | ||||||||||||
IUPAC Name | 2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | ||||||||||||
Standard InChI | InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | ||||||||||||
Standard InChIKey | UPNUIXSCZBYVBB-GAGGCGQMSA-N | ||||||||||||
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | ||||||||||||
SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | ||||||||||||
Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | ||||||||||||
Appearance | Solid powder | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Related CAS | 156053-89-3 (unlabelled) | ||||||||||||
Synonyms | N-[(2S)-2-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine-d5 | ||||||||||||
Tag | Alvimopan | ||||||||||||
PubChem Compound | 25224670 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume